Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate
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Overview
Description
Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate is a complex organic compound with the molecular formula C8H13NNaO7P2. This compound is known for its unique chemical structure, which includes both aminophenyl and phosphonoethyl groups. It has a molecular weight of 320.129 g/mol and is characterized by its high boiling point of 715.2°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate typically involves the reaction of 4-aminophenyl derivatives with phosphonoethyl compounds under controlled conditions. The reaction is usually carried out in an aqueous medium with sodium hydroxide as a catalyst. The process involves multiple steps, including the formation of intermediate compounds, which are then converted into the final product through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction conditions are carefully monitored to ensure the purity and yield of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products
The major products formed from these reactions include various phosphonate and amine derivatives, which have different chemical and physical properties compared to the parent compound.
Scientific Research Applications
Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Sodium;[2-(4-aminophenyl)-1-hydroxy-1-phosphonoethyl]phosphonic acid: This compound has a similar structure but differs in the presence of an additional hydroxyl group.
4-Aminophenyl phosphate monosodium salt: Another related compound with similar aminophenyl and phosphate groups.
Uniqueness
Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6P2.Na/c9-7-3-1-6(2-4-7)5-8(16(10,11)12)17(13,14)15;/h1-4,8H,5,9H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQRFOOBOGAMIA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(P(=O)(O)O)P(=O)(O)[O-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NNaO6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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